molecular formula C4H12ClNS B6243033 (2S)-2-aminobutane-1-thiol hydrochloride CAS No. 114179-98-5

(2S)-2-aminobutane-1-thiol hydrochloride

Cat. No.: B6243033
CAS No.: 114179-98-5
M. Wt: 141.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-aminobutane-1-thiol hydrochloride is a chemical compound with significant applications in various fields of science and industry. It is a derivative of butane, featuring an amino group at the second carbon and a thiol group at the first carbon, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminobutane-1-thiol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-aminobutan-1-ol.

    Thiol Group Introduction: The hydroxyl group of (S)-2-aminobutan-1-ol is converted into a thiol group through a series of reactions, often involving the use of thiolating agents such as thiourea.

    Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch reactors for the thiolation process.

    Purification: Employing techniques such as crystallization or distillation to purify the compound.

    Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminobutane-1-thiol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form butylamine derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution Reactions: Halogenating agents or alkylating agents can be used under mild conditions.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Butylamine Derivatives: Resulting from reduction reactions.

    Substituted Amines and Thiols: Products of nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-aminobutane-1-thiol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-aminobutane-1-thiol hydrochloride involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Protein Modification: The thiol group can form covalent bonds with cysteine residues in proteins, altering their function.

    Pathways Involved: It can affect signaling pathways by modifying key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-aminobutane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    (2S)-2-aminobutane-1-thiol: The free base form without the hydrochloride salt.

    (2S)-2-aminobutane-1-sulfonic acid: An oxidized form of the thiol derivative.

Uniqueness

(2S)-2-aminobutane-1-thiol hydrochloride is unique due to its combination of an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

114179-98-5

Molecular Formula

C4H12ClNS

Molecular Weight

141.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.